3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine
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Overview
Description
3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine: (CAS#: 849019-86-9) belongs to the class of triazoles. Its chemical formula is C₁₁H₁₄N₄O₂S , with a molecular weight of 266.32 g/mol . This compound features a triazole ring substituted with a phenylpropyl group and a sulfonyl group.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the sulfonyl and phenylpropyl moieties onto the triazole scaffold. While specific methods may vary, a common approach includes nucleophilic substitution reactions or condensation reactions.
Reaction Conditions::Sulfonylation: The sulfonyl group can be introduced via a reaction between the triazole amine and a sulfonyl chloride or sulfonyl fluoride.
Phenylpropylation: The phenylpropyl group can be added through nucleophilic substitution or condensation reactions using appropriate reagents.
Industrial Production:: Industrial-scale production methods typically optimize yield, scalability, and cost-effectiveness. detailed industrial processes for this compound are proprietary and may not be publicly available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the sulfonyl group.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Sulfonylation: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under basic conditions.
Phenylpropylation: Alkyl halides (e.g., 3-chloropropylbenzene) with a base (e.g., potassium carbonate).
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Common products include sulfonylated triazoles and their derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly related to the sulfonyl group or the triazole ring.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it to related triazoles or sulfonylated molecules.
Biological Activity
3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine (CAS#: 849019-86-9) is a member of the triazole family, characterized by its unique sulfonyl and phenylpropyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections outline its chemical properties, synthesis methods, and biological evaluations.
The molecular formula of this compound is C11H14N4O2S, with a molecular weight of 266.32 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₄O₂S |
Molecular Weight | 266.32 g/mol |
IUPAC Name | 5-(3-phenylpropylsulfonyl)-1H-1,2,4-triazol-3-amine |
InChI Key | BNLLNNMRSKIGDN-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the introduction of the sulfonyl group through reactions with sulfonyl chlorides or fluorides, followed by nucleophilic substitution to attach the phenylpropyl moiety. Specific synthetic routes may vary based on the desired yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The presence of the triazole ring enhances interaction with bacterial enzymes, leading to improved antibacterial properties.
In a comparative study, triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus . The incorporation of specific substituents at the C-3 position of the triazole ring was found to enhance antibacterial activity significantly.
Anticancer Activity
The anticancer potential of 3-amino-1,2,4-triazole derivatives has been explored extensively. Research indicates that compounds with a triazole core exhibit promising anticancer activity against various cancer cell lines. In particular, studies have shown that modifications at specific positions on the triazole ring can lead to enhanced efficacy against cancer cells .
For example, a study evaluated several triazole derivatives for their ability to inhibit cancer cell proliferation using XTT assays. Results indicated that certain derivatives displayed significant cytotoxicity against multiple cancer cell lines while also exhibiting antiangiogenic properties .
Case Studies
Several case studies illustrate the biological activity of triazole derivatives similar to this compound:
- Antibacterial Evaluation : A series of triazole compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most active compounds showed MIC values significantly lower than standard antibiotics like ciprofloxacin .
- Anticancer Screening : A derivative containing a phenyl group at the C-5 position demonstrated potent anticancer activity in vitro against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Properties
Molecular Formula |
C11H14N4O2S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-(3-phenylpropylsulfonyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c12-10-13-11(15-14-10)18(16,17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15) |
InChI Key |
BNLLNNMRSKIGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=NC(=NN2)N |
Origin of Product |
United States |
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